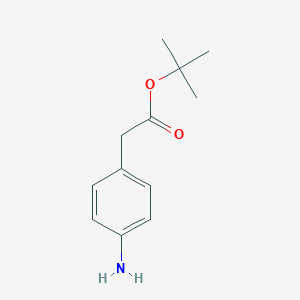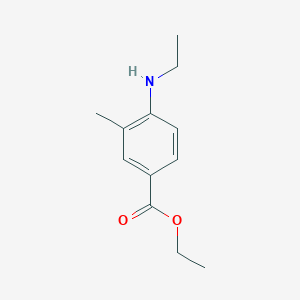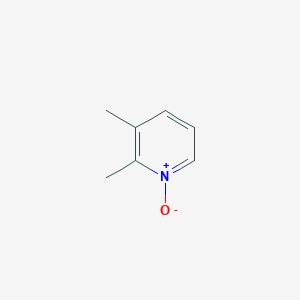
Benzenemethanamine, alpha-phenyl-, benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, alpha-phenyl-, benzoate, also known as Phenylpropanolamine Benzoate, is a chemical compound that belongs to the class of amphetamines. It is commonly used as a nasal decongestant and appetite suppressant. However, due to its potential side effects, it has been banned in several countries. In recent years, research has focused on the synthesis, mechanism of action, and potential applications of this compound in scientific research.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate involves the activation of the sympathetic nervous system, which leads to the release of catecholamines, such as dopamine and norepinephrine. These neurotransmitters bind to their respective receptors in the brain, leading to the activation of the reward pathway and the promotion of feelings of pleasure and motivation.
Biochemical and Physiological Effects:
Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has the potential to cause vasoconstriction, which can lead to decreased blood flow to vital organs, such as the heart and brain. These effects can be dangerous, particularly in individuals with pre-existing cardiovascular conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate has several advantages as a tool for scientific research, including its ability to increase the release of neurotransmitters and its potential to activate the reward pathway in the brain. However, its potential side effects, particularly its effects on cardiovascular function, limit its usefulness as a research tool.
Zukünftige Richtungen
There are several potential future directions for research on Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate. One area of interest is the development of new treatments for drug addiction and psychiatric disorders, based on the compound's ability to activate the reward pathway in the brain. Another area of interest is the development of new methods for synthesizing the compound, which could improve its purity and reduce its potential side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate and its potential long-term effects on human health.
Synthesemethoden
Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate can be synthesized by the reaction of alpha-phenylpropanolamine with benzoic anhydride in the presence of a catalyst. The reaction is carried out in an organic solvent, such as chloroform or benzene, at a temperature of around 60°C. The resulting product is a white crystalline powder that is soluble in alcohol and ether.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate has been used in scientific research as a tool to study the effects of amphetamines on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that play a key role in the regulation of mood, attention, and motivation. This makes it a valuable tool for studying the mechanisms of drug addiction and the development of new treatments for psychiatric disorders.
Eigenschaften
CAS-Nummer |
171507-42-9 |
|---|---|
Molekularformel |
C20H19NO2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
benzoic acid;diphenylmethanamine |
InChI |
InChI=1S/C13H13N.C7H6O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h1-10,13H,14H2;1-5H,(H,8,9) |
InChI-Schlüssel |
DOQMECUKKWWDJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C=C1)C(=O)O |
Andere CAS-Nummern |
171507-42-9 |
Synonyme |
benzoic acid, diphenylmethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)

![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)

![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)




